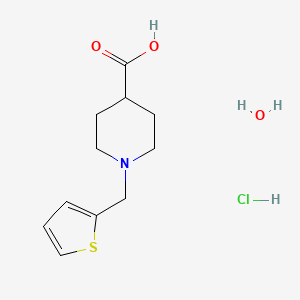

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

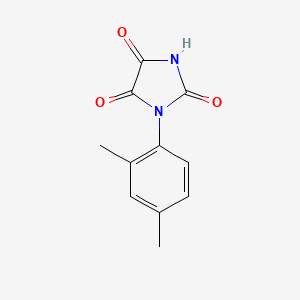

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C11H15NO2S•HCl . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular weight of this compound is 261.77 . The molecular structure consists of a piperidine ring with a carboxylic acid moiety .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Novel Synthesis Techniques : Research highlights the development of novel synthesis pathways for compounds related to "1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate", demonstrating its utility in creating complex molecules with high yields and specific structural configurations. For example, the synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone hydrochloride through a process involving amidation, Friedel-Crafts acylation, and hydration showcases the compound's role in generating structurally diverse molecules with potential biological activities (Zheng Rui, 2010).

Crystal and Molecular Structure Characterization : Studies have detailed the crystal and molecular structure of compounds closely related to "this compound", such as 4-carboxypiperidinium chloride. These works provide insights into the conformational properties and hydrogen bonding patterns, which are crucial for understanding the compound's interactions and reactivity (M. Szafran, A. Komasa, & E. Bartoszak-Adamska, 2007).

Biological Activity and Medicinal Chemistry Applications

- Anticancer and Antibacterial Potentials : The synthesis and evaluation of derivatives of "this compound" for their biological activities have been a focal point of research. Compounds synthesized from related structures have demonstrated promising anticancer and antibacterial activities, indicating the potential medicinal applications of derivatives of this compound. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been evaluated as anticancer agents, suggesting the role of this scaffold in developing therapeutic agents (A. Rehman et al., 2018).

Catalytic Applications and Material Science

- Catalyst Development : Research has explored the use of derivatives of "this compound" in catalysis. For instance, Fe3O4 nanoparticles functionalized with PPCA (Piperidine-4-carboxylic acid) have been employed as novel catalysts for the efficient synthesis of dihydroquinazolin-4(1H)-ones and polyhydroquinolines, showcasing the compound's utility in facilitating chemical transformations (A. Ghorbani‐Choghamarani & G. Azadi, 2015).

Corrosion Inhibition

- Corrosion Inhibition Properties : Studies on piperidine derivatives, related to "this compound", have demonstrated their effectiveness as corrosion inhibitors for metals in various environments. This research indicates potential applications in protecting materials against corrosion, thus extending their service life in industrial applications (J. Xavier & Rajendran Nallaiyan, 2011).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate involves the reaction of thien-2-ylmethylamine with piperidine-4-carboxylic acid followed by the addition of hydrochloric acid and water to form the hydrochloride hydrate salt.", "Starting Materials": ["Thien-2-ylmethylamine", "Piperidine-4-carboxylic acid", "Hydrochloric acid", "Water"], "Reaction": [ "Step 1: Thien-2-ylmethylamine is reacted with piperidine-4-carboxylic acid in the presence of a suitable solvent and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.", "Step 3: Water is added to the hydrochloride salt to form the hydrate salt of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride."] } | |

Numéro CAS |

944450-84-4 |

Formule moléculaire |

C11H16ClNO2S |

Poids moléculaire |

261.77 g/mol |

Nom IUPAC |

1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H15NO2S.ClH/c13-11(14)9-3-5-12(6-4-9)8-10-2-1-7-15-10;/h1-2,7,9H,3-6,8H2,(H,13,14);1H |

Clé InChI |

PBFWATHEIQTDPS-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CS2.O.Cl |

SMILES canonique |

C1CN(CCC1C(=O)O)CC2=CC=CS2.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438378.png)

![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1438384.png)

![[2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide](/img/structure/B1438385.png)

![Methyl 4-[(2-chloropropanamido)methyl]benzoate](/img/structure/B1438389.png)